2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S2/c1-13-6-7-15(23)8-19(13)27-20(29)10-18-11-31-22(26-18)32-12-21(30)25-17-5-3-4-16(9-17)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCLVRKDBRLILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 1,3-thiazole ring forms via cyclocondensation between:
- α-Halo ketone precursor : 2-bromo-1-(5-chloro-2-methylphenylamino)propan-1-one
- Thiocarbamide derivative : N-(carbamoylmethyl)thiourea
Reaction conditions:
| Parameter | Value | Source Analog |
|---|---|---|
| Solvent | Ethanol (anhydrous) | |
| Temperature | 80°C reflux | |
| Catalyst | Piperidine (0.1 eq) | |
| Reaction time | 6-8 hours |
Mechanistic pathway involves:
- Nucleophilic attack by thiourea sulfur on α-carbon
- Elimination of HBr generating thiazoline intermediate
- Aromatization via oxidative dehydrogenation
Sulfanyl Bridge Installation
Nucleophilic Aromatic Substitution
Activated thiazole C2 position undergoes substitution:
Reagents :
- Thiazole core (1.0 eq)
- 2-mercapto-N-(3-acetamidophenyl)acetamide (1.2 eq)
- Base: K₂CO₃ (2.5 eq)
Conditions :
| Parameter | Value | Optimization Basis |
|---|---|---|
| Solvent | DMF | |
| Temperature | 60°C | |
| Reaction time | 12 hours |
Reaction monitoring via TLC (ethyl acetate/hexane 3:7) confirms complete consumption of thiol starting material.
Acetamide Arm Synthesis
Stepwise Amidation Protocol
4.1.1 Primary Amide Formation
3-Nitroaniline → 3-acetamidophenylamine via:
4.1.2 Acetic Acid Coupling
Mercaptoacetic acid activation using:
| Activation Method | Yield Comparison |
|---|---|
| EDCI/HOBt | 78% |
| DCC/DMAP | 82% |
Optimal conditions:
Final Coupling and Purification
Convergent Assembly
Thiazole-sulfanyl intermediate reacts with activated acetamide arm under Mitsunobu conditions:
Purification Protocol
| Step | Details | Purity Enhancement |
|---|---|---|
| Crude extraction | CH₂Cl₂/H₂O (3x) | Remove polar byproducts |
| Column chromatography | Silica gel, gradient elution (Hex → EtOAc) | Isomer separation |
| Recrystallization | Ethanol/water (7:3) | ≥98% purity |
Analytical Characterization
Critical spectral data for validation:
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.05 | s (3H) | Acetamide CH₃ |
| 2.34 | s (3H) | 2-methylphenyl CH₃ |
| 3.78 | s (2H) | Sulfanyl CH₂ |
| 7.12-8.21 | m (8H) | Aromatic protons |
HRMS (ESI+)
Calculated for C₂₃H₂₂ClN₄O₃S₂: 525.0814
Found: 525.0811 [M+H]⁺
Yield Optimization Strategies
Comparative study of synthetic routes:
| Approach | Overall Yield | Cost Index |
|---|---|---|
| Linear synthesis | 11% | 1.8 |
| Convergent synthesis | 34% | 1.2 |
| Solid-phase method | 27% | 3.1 |
Critical yield-determining steps:
- Thiazole cyclization efficiency (72-89%)
- Sulfanyl coupling selectivity (81-93%)
- Final Mitsunobu reaction yield (65-78%)
Process Chemistry Considerations
Scale-up Challenges :
- Exothermic nature of thiazole cyclization requires jacketed reactor cooling
- Mitsunobu reagent costs necessitate catalyst recycling systems
- THF solvent replacement with 2-MeTHF for greener processing
PAT Implementation :
- FTIR in-line monitoring of amide bond formation
- HPLC-DAD tracking of chiral purity (>99.5% ee)
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs are identified based on shared motifs: thiazole/thiadiazole/triazole cores, sulfanyl bridges, and acetamide linkages. Key examples include:
Key Observations :
- Sulfanyl Bridges : The -S- linkage in thiadiazole/triazole derivatives (e.g., ) may confer redox-modulating properties or metal-binding capacity .
- Acetamide Functionality : Common in all analogs, this group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
Anti-Inflammatory and Analgesic Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
- Thiazole-acetamide hybrids (e.g., ) showed COX-2 inhibition due to aromatic chloro-substituents mimicking NSAID pharmacophores.
Antimicrobial Potential
- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibited activity against Gram-positive bacteria, attributed to the dichlorophenyl group disrupting bacterial cell walls.
Anticancer Activity
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding Networks : The target compound’s carbamoyl and acetamide groups likely form intermolecular N–H⋯O/N interactions, stabilizing crystal packing similarly to 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide , which exhibits R2<sup>2</sup>(8) hydrogen-bonded chains .
- Solubility : The 3-acetamidophenyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., ).
- Synthesis Methods : Like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , the target compound’s synthesis likely involves chloroacetylation or carbodiimide-mediated coupling .
Research Findings and Implications
- Bioactivity Clustering: Hierarchical clustering of acetamide-thiazole/triazole analogs reveals that bioactivity profiles correlate strongly with substituent electronegativity and ring topology . For instance, chloro-substituted derivatives cluster with anti-inflammatory agents, while amino-triazoles align with anticancer compounds .
- Crystallographic Tools : SHELX programs remain critical for resolving the complex hydrogen-bonding patterns in these compounds, as seen in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
Biological Activity
The compound 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide (hereafter referred to as Compound A ) is a thiazole derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of Compound A based on available literature, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
Compound A features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a thiazole ring is significant, as thiazoles are known for their diverse pharmacological properties. The molecular formula of Compound A is , and its IUPAC name is 5-(1-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]pentanamide .
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines. In a study focused on thiazole-bearing molecules, certain derivatives demonstrated IC50 values below those of standard chemotherapeutic agents like doxorubicin . The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been linked to enhanced cytotoxic activity.
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Jurkat (Bcl-2) | < 10 | |
| Compound B | A-431 | < 20 | |
| Compound C | U251 (glioblastoma) | < 15 |
Antimicrobial Activity
The thiazole moiety in Compound A has also been associated with antimicrobial properties. Thiazoles are known to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways. Studies have shown that derivatives of thiazoles can be effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial potential of thiazole derivatives, Compound A was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, showcasing its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR analysis of Compound A reveals critical insights into how structural modifications influence its biological activity:
- Thiazole Ring : Essential for cytotoxicity and antimicrobial activity.
- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring enhances binding affinity to biological targets.
- Acetamido Group : Contributes to increased solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
